molecular formula C17H32N6O8S B10837202 Montirelin tetrahydrate

Montirelin tetrahydrate

Cat. No.: B10837202
M. Wt: 480.5 g/mol
InChI Key: LYTHVCBIYIODIA-UVZXXTSMSA-N
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Description

Montirelin tetrahydrate is a synthetic analog of thyrotropin-releasing hormone (TRH). It is known for its potent and long-lasting effects compared to TRH. This compound has shown beneficial effects in various animal models, including those for concussion-induced unconsciousness, cerebral ischemia, memory disruption, spontaneous convulsions, narcolepsy, and spinal trauma .

Properties

Molecular Formula

C17H32N6O8S

Molecular Weight

480.5 g/mol

IUPAC Name

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide;tetrahydrate

InChI

InChI=1S/C17H24N6O4S.4H2O/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24;;;;/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25);4*1H2/t9-,11+,12+,13+;;;;/m1..../s1

InChI Key

LYTHVCBIYIODIA-UVZXXTSMSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O

Canonical SMILES

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Montirelin tetrahydrate is synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthetic route typically involves the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

Montirelin undergoes proteolytic cleavage and enzymatic modification in biological systems:

Receptor Binding and Biochemical Interactions

Montirelin binds to TRH receptors (TRH-R1/2) with nanomolar affinity. Key interactions include:

Interaction TypeMechanismOutcome
Hydrogen BondingHis-2 imidazole with Glu-138Stabilizes receptor docking
Hydrophobic EffectsMethyl-thiazolidine ring with Leu-241Enhances binding specificity
Ionic InteractionsProtonated N-terminus with Asp-71Initiates signal transduction

This binding triggers Gq-protein activation, increasing intracellular calcium and potentiating dopamine release in the striatum .

Stability and Reactivity Under Physiological Conditions

Montirelin tetrahydrate exhibits distinct stability profiles:

ConditionReactivityHalf-Life
pH 7.4 (Plasma)Slow hydrolysis (t₁/₂ = 45 min)Prolonged activity vs. TRH (t₁/₂ = 5 min)
pH < 3 (Stomach)Rapid lactam formationBioavailability reduced by 60%
UV ExposurePhotooxidation of thiazolidine ringDegrades into sulfoxide derivatives

Thermogravimetric analysis shows dehydration at 106°C, with complete loss of hydrate water by 150°C .

Comparative Metabolic Pathways

Montirelin’s metabolic resilience stems from structural modifications:

FeatureTRHThis compound
Core StructurePyroglutamyl-His-Pro-NH₂Methyl-thiazolidine-His-Pro-NH₂
Enzymatic DegradationRapid (t₁/₂ < 10 min)Slower (t₁/₂ ~ 45 min)
MetabolitesTRH-OH (inactive)Thiazolidine-lactam (partial agonist)

Scientific Research Applications

Montirelin tetrahydrate has a wide range of scientific research applications:

Mechanism of Action

Montirelin tetrahydrate exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) in the brain. This binding stimulates the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders. The compound also exhibits cytoprotective effects, protecting neurons from damage .

Comparison with Similar Compounds

Similar Compounds

    Taltirelin: Another TRH analog with similar effects but different pharmacokinetic properties.

    Thyrotropin-Releasing Hormone (TRH): The natural hormone with a shorter duration of action compared to montirelin.

    Protirelin: A synthetic TRH analog used in diagnostic tests.

Uniqueness of Montirelin Tetrahydrate

This compound is unique due to its enhanced stability and longer duration of action compared to other TRH analogs. It has shown greater efficacy in animal models of neurological disorders, making it a promising candidate for further research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Montirelin tetrahydrate in academic research?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with purification via reverse-phase HPLC. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for purity assessment. For known compounds, cross-referencing spectral data with literature is critical . New compounds must include detailed experimental parameters (e.g., solvent ratios, reaction temperatures) and purity thresholds (e.g., ≥95% by HPLC) .

Q. Which analytical techniques are recommended to assess this compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate degradation kinetics. Long-term stability requires HPLC monitoring of degradation products (e.g., hydrolyzed analogs) under controlled humidity and temperature. Include statistical models (e.g., Arrhenius plots) to predict shelf life .

Q. How can researchers validate the bioavailability of this compound in preclinical models?

  • Methodological Answer : Use pharmacokinetic (PK) studies in rodent models with intravenous/oral administration. Quantify plasma concentrations via LC-MS/MS, calculating parameters like AUC (area under the curve) and bioavailability (F%). Compare results against positive controls (e.g., unmodified Montirelin) to assess tetrahydrate-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to optimize this compound’s synthesis yield while minimizing side products?

  • Methodological Answer : Implement a fractional factorial design (e.g., 3^k-p) to test variables like temperature, solvent polarity, and catalyst concentration. Use response surface methodology (RSM) to identify optimal conditions. Validate purity at each step via tandem MS and NMR, with side-product characterization using high-resolution MS .

Q. What strategies are effective in reconciling conflicting data on this compound’s neuroprotective mechanisms across studies?

  • Methodological Answer : Conduct a systematic review of experimental variables, including cell lines (e.g., SH-SY5Y vs. primary neurons), assay endpoints (e.g., apoptosis markers vs. mitochondrial respiration), and dosing regimens. Use meta-analysis tools to quantify heterogeneity and identify confounding factors (e.g., batch-to-batch purity variations) .

Q. How can researchers address reproducibility challenges in this compound’s bioactivity across laboratories?

  • Methodological Answer : Develop standardized operating procedures (SOPs) for critical steps (e.g., hydration control, lyophilization protocols). Perform inter-laboratory validation studies with blinded samples. Use reference materials with certified purity (e.g., ≥99% by quantitative NMR) and share raw datasets in supplementary files .

Q. What knowledge gaps exist in understanding this compound’s interaction with blood-brain barrier (BBB) transporters?

  • Methodological Answer : Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to quantify permeability (Papp) and efflux ratios. Use siRNA knockdown or transporter inhibitors (e.g., probenecid for OATs) to identify specific transporters. Compare results with computational predictions (e.g., molecular docking studies) .

Methodological Notes

  • Data Contradiction Analysis : When encountering conflicting results, prioritize studies with transparent methodologies (e.g., full experimental details in supplementary files) and avoid overreliance on abstracts .
  • Experimental Reproducibility : Document all deviations from published protocols (e.g., humidity fluctuations during synthesis) and report negative results to reduce publication bias .

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